![molecular formula C14H12ClNO3S B7587922 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)
2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid
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Overview
Description
2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research as a tool to study the mechanism of action of NSAIDs and to investigate the biochemical and physiological effects of these drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, it can reduce inflammation, pain, and fever.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid in lab experiments is its ability to inhibit the activity of COX enzymes. This makes it a useful tool for studying the mechanism of action of 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid. However, one limitation is its low yield in the synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Another direction is to study its effects on other biochemical pathways and physiological processes. Additionally, the synthesis method could be optimized to increase the yield of the compound.
Synthesis Methods
The synthesis of 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid involves the reaction of 2-chloro-4-nitrobenzoic acid with ethyl 3-ethylthiophene-2-carboxylate in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with a strong acid to yield the final product. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid has been widely used in scientific research as a tool to study the mechanism of action of 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid can reduce inflammation, pain, and fever.
properties
IUPAC Name |
2-chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-2-8-5-6-20-12(8)13(17)16-9-3-4-10(14(18)19)11(15)7-9/h3-7H,2H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDHFTXUKVPTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid |
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